molecular formula C11H15NO B011683 N-(2,3-Epoxypropyl)-N-ethylaniline CAS No. 19614-67-6

N-(2,3-Epoxypropyl)-N-ethylaniline

Cat. No. B011683
CAS RN: 19614-67-6
M. Wt: 177.24 g/mol
InChI Key: VRCFZKKIBKCDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Epoxypropyl)-N-ethylaniline, commonly known as EPEA, is an organic compound that has been widely studied for its potential applications in various fields. This compound is a type of epoxy functional group that is commonly used in the synthesis of polymers, resins, and other materials. In

Mechanism Of Action

The mechanism of action of EPEA is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This covalent bonding can lead to the inhibition of key enzymes and signaling pathways, which can ultimately result in the death of cancer cells or the suppression of inflammation and infection.

Biochemical And Physiological Effects

EPEA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that EPEA can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various cell types. In vivo studies have shown that EPEA can reduce tumor growth in animal models, improve wound healing, and reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EPEA in lab experiments is its high reactivity and specificity towards certain biomolecules. This makes it an ideal tool for the detection and manipulation of specific targets in complex biological systems. However, one of the main limitations of using EPEA is its potential toxicity and side effects. Careful dose optimization and toxicity testing are required to ensure the safety of using EPEA in lab experiments.

Future Directions

There are several future directions for the study of EPEA. One potential direction is the development of new synthesis methods that can improve the yield and purity of EPEA. Another direction is the exploration of new applications for EPEA in fields such as nanotechnology, biotechnology, and medicine. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of EPEA, which can ultimately lead to the development of safer and more effective drugs and therapies.

Scientific Research Applications

EPEA has been extensively studied for its potential applications in various fields such as material science, biochemistry, and pharmacology. In material science, EPEA has been used as a cross-linking agent for the synthesis of epoxy resins, coatings, and adhesives. In biochemistry, EPEA has been used as a reactive probe for the detection of nucleic acids, proteins, and other biomolecules. In pharmacology, EPEA has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

properties

CAS RN

19614-67-6

Product Name

N-(2,3-Epoxypropyl)-N-ethylaniline

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-ethyl-N-(oxiran-2-ylmethyl)aniline

InChI

InChI=1S/C11H15NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

VRCFZKKIBKCDQH-UHFFFAOYSA-N

SMILES

CCN(CC1CO1)C2=CC=CC=C2

Canonical SMILES

CCN(CC1CO1)C2=CC=CC=C2

Other CAS RN

19614-67-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (2.5 mL, 1.5 eq.) was added to a solution 3-(ethyl-phenyl-amino)-propane-1,2-diol (4.22 g, 21.6 mmol) and triethylamine (9.03 mL, 3.0 eq.) in dichloromethane (20 mL) at −30 to −35° C. and the resulting mixture was stirred and warmed to 0° C. The reaction was quenched by sat. NaHCO3 (30 mL) and the separated aqueous phase was extracted with 2×20 mL CH2Cl2 and 20 mL EtOAc. The combined extracts were dried over Na2SO4, filtered and concentrated. The residue was dissolved in MeOH (30 mL) and treated with NaOMe (2.3 g, 2.0 eq.) at 65-70° C. for 3 h. After cooling to room temperature, the mixture was diluted with sat. NaHCO3 (50 mL) and extracted with 3×30 mL of EtOAc. The combined extracts were dried over Na2SO4, filtered and concentrated and the product was purified by chromatography (10% EtOAc/hexanes) to give ethyl-oxiranylmethyl-phenyl-amine (1.72 g, 45%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
3-(ethyl-phenyl-amino)-propane-1,2-diol
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
9.03 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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